B1578717 Beta-Amyloid (4-40)

Beta-Amyloid (4-40)

Cat. No.: B1578717
M. Wt: 4014.6
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (4-40) is a truncated form of the Amyloid-Beta peptide, a core component of amyloid plaques found in the brains of individuals with Alzheimer's disease . This peptide is generated through the proteolytic cleavage of the Amyloid Precursor Protein (APP) by beta-secretase and gamma-secretase enzymes . As a research reagent, Beta-Amyloid (4-40) is invaluable for investigating the aggregation kinetics and structural properties of Aβ peptides without the influence of the N-terminal region present in the more common Aβ(1-40) isoform. This peptide is specifically suited for studies focusing on the core hydrophobic region of Aβ that drives aggregation and fibril formation . Researchers can utilize Beta-Amyloid (4-40) in a wide range of in vitro applications, including exploring the molecular mechanisms of amyloid fibrillization , examining the effects of various metal ions or small molecules on aggregation kinetics , and studying peptide-membrane interactions. Its properties are characterized using techniques such as NMR spectroscopy and molecular dynamics simulations, which reveal a structure that can populate multiple discrete conformational states . This product is offered for Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Weight

4014.6

sequence

FRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Scientific Research Applications

Diagnostic Accuracy of Plasma Aβ42/Aβ40

Correlation with Amyloid PET Status: Plasma Aβ42/Aβ40 ratio demonstrates a strong correlation with amyloid PET status, indicating its potential for diagnosing brain amyloidosis . A study showed that plasma Aβ42/Aβ40 had a high correspondence with amyloid PET status, with an area under the receiver operating characteristic curve (AUC) of 0.88 (95% CI 0.82–0.93) .

Combination with Age and APOE ε4 Status: Combining plasma Aβ42/Aβ40 with age and APOE ε4 status further improves diagnostic accuracy. The combination of these factors showed a very high correspondence with amyloid PET, achieving an AUC of 0.94 (95% CI 0.90–0.97) .

Prediction of Amyloid PET Conversion: Individuals with a negative amyloid PET scan at baseline but a positive plasma Aβ42/Aβ40 (specifically, <0.1218) have a significantly higher risk of converting to amyloid PET-positive compared to those with a negative plasma Aβ42/Aβ40 . The study showed a 15-fold greater risk of conversion (p = 0.01), highlighting the predictive value of plasma Aβ42/Aβ40 in identifying individuals at risk of developing brain amyloidosis .

Prediction of Cognitive Decline and Dementia

Early Identification of AD Risk: Plasma Aβ42/Aβ40 ratio is valuable in identifying individuals at risk of developing AD in large population screening strategies . Lower TP42/40 ratios at baseline significantly increase the risk of progression to dementia .

Association with Cognitive Decline: Lower AβX-42/X-40 ratios were associated with negative PACC5 slopes, suggesting cognitive decline .

Comparison of Measurement Methods

Mass Spectrometry vs. Immunoassays: Plasma Aβ42/40 quantification using mass spectrometry-based methods demonstrates better discriminative accuracy than immunoassays in identifying individuals with abnormal intracerebral Aβ status .

Role of Aβ42 and Aβ40 in Amyloid Fibril Formation

Aβ42 and Aβ40 form mixed fibrils in an interlaced manner, which suggests some unrecognized mechanisms may contribute to the preferential deposition of Aβ42 in AD brains .

Utility in Clinical Trials

Plasma Aβ42/Aβ40 can be used in prevention trials to screen for individuals likely to be amyloid PET-positive and at risk for Alzheimer's disease dementia . A blood-based biomarker enables more rapid and inexpensive screening of potential participants, which is particularly valuable for prevention trials where rates of negative amyloid PET scans are approximately 70% .

Data Table: Diagnostic and Predictive Value of Plasma Aβ42/Aβ40

FeatureAβ42/Aβ40 Measurement MethodAUCSensitivitySpecificityFindings
Amyloid PET StatusIPMS0.88N/AN/AHigh correspondence with amyloid PET status
Amyloid PET Status (w/age and APOE ε4)IPMS0.94N/AN/AVery high correspondence with amyloid PET status
Conversion to Amyloid PET-positiveIPMSN/AN/AN/A15-fold greater risk of conversion for individuals with positive plasma Aβ42/Aβ40 and negative amyloid PET at baseline (p = 0.01)
Prediction of APIP-IA0.810.790.74Significant correlation between AßX-42/X-40 in plasma and CSF
Cognitive DeclineIP-IAN/AN/AN/ALower AβX-42/X-40 ratios associated with negative PACC5 slopes

Abbreviations: IPMS = Immunoprecipitation mass spectrometry, IP-IA = Immunoprecipitation-immunoassay

Case Studies

While specific, detailed case studies were not available within the search results, the following points summarize the application of Aβ42/Aβ40 in potential case scenarios:

  • Screening for Clinical Trials: Cognitively normal individuals are screened using plasma Aβ42/Aβ40. Those with a positive result (indicating potential brain amyloidosis) are further evaluated with amyloid PET scans to confirm eligibility for AD prevention trials .
  • Early Detection in MCI Patients: Patients with amnestic mild cognitive impairment (a-MCI) undergo plasma Aβ42/Aβ40 testing. Lower ratios identify those with a higher risk of progressing to AD, allowing for early intervention and monitoring .
  • Longitudinal Cognitive Assessment: Individuals with subjective cognitive decline are monitored using plasma Aβ42/Aβ40 measurements. Declining Aβ42/Aβ40 ratios over time correlate with cognitive decline, prompting further diagnostic evaluations and personalized management strategies .

Chemical Reactions Analysis

Oligomerization and Fibrillation

The aggregation of Aβ(1-40) involves several key chemical reactions:

  • Oligomerization : Aβ(1-40) can form oligomers, which are small aggregates that may be toxic to neurons. Research has shown that Aβ(1-40) oligomerizes differently compared to its variant Aβ(1-42), with distinct morphological characteristics and aggregation kinetics .

  • Fibril Formation : Over time, these oligomers can further aggregate to form fibrils. The process typically involves a lag phase followed by rapid elongation, where the peptide adopts a β-sheet conformation, leading to stable fibril structures .

Factors Influencing Aggregation

Several factors influence the aggregation kinetics and pathways of Aβ(1-40):

  • pH Levels : The conformation of Aβ(1-40) is sensitive to pH changes. At lower pH levels, the peptide exhibits a helical structure, while at higher pH, it tends to unfold into a random coil before aggregating into β-sheets .

  • Metal Ions : The presence of metal ions such as zinc (Zn²⁺) can significantly affect the aggregation process. Zn²⁺ has been shown to retard fibrillation by forming complexes with Aβ(1-40), altering its aggregation pathway .

Structural Changes During Aggregation

The structural transitions that Aβ(1-40) undergoes during aggregation are crucial for understanding its behavior:

  • Initial Conformation : In aqueous environments, Aβ(1-40) is primarily unstructured but can adopt α-helical conformations when interacting with membranes .

  • Transition to β-Sheet : As aggregation progresses, Aβ(1-40) transitions from an unstructured state to a β-sheet-rich structure, which is essential for fibril formation. This transition is evidenced by circular dichroism spectroscopy showing increased β-sheet content over time .

Kinetic Parameters of Aggregation

A study investigated the kinetic parameters of Aβ(1-40) aggregation in the presence of inhibitors:

Kinetic ParameterWithout InhibitorWith Compound 18With Compound 21
knk_n
(s⁻¹)3.09×1053.09\times 10^{-5}
1.45×1061.45\times 10^{-6}
1.41×1051.41\times 10^{-5}
kek_e
(M⁻¹ s⁻¹)486.9299.5338.8
t0t_0
(s)5351855995
t1/2t_{1/2}
(s)98925701710
% Inhibition0.041.016.7

These findings illustrate how different compounds can significantly alter the aggregation kinetics of Aβ(1-40), highlighting potential therapeutic avenues .

Morphological Characterization

The morphological characteristics of aggregated Aβ(1-40) vary significantly based on its preparation conditions:

  • Non-cross-linked samples exhibit amorphous structures with small granules.

  • Cross-linking leads to more defined structures, such as chains of spheroidal aggregates that can further evolve into fibrillar forms over time .

Comparison with Similar Compounds

Other Beta-Amyloid Peptides

Beta-Amyloid (1-40) :

  • Structure : Full-length peptide (residues 1–40).
  • Aggregation : Forms fibrils slower than (1-42) but contributes to diffuse plaques .
  • Role in AD : Elevated in cerebrospinal fluid (CSF) during early AD stages; used as a biomarker .

Beta-Amyloid (1-42) :

  • Structure : Two additional hydrophobic residues (Ile, Ala) at the C-terminus.
  • Aggregation : Rapidly forms neurotoxic oligomers and fibrils; central to the amyloid cascade hypothesis .

Asp7 Isoform :

  • Modification : Aspartic acid isomerization at position 5.
  • Aggregation : Alters fibril morphology and reduces toxicity compared to wild-type Beta-Amyloid (1-40) .

Beta-Amyloid (40-1) :

  • Synthetic Control : Reverse-sequence peptide used as an inactive control in studies targeting Beta-Amyloid (1-40) .

Table 1: Beta-Amyloid Peptide Variants

Peptide Length Aggregation Rate Toxicity Key Feature
Beta-Amyloid (1-40) 40 Moderate Moderate Biomarker for early AD
Beta-Amyloid (1-42) 42 High High Core of senile plaques
Beta-Amyloid (4-40) 37 Unknown Hypothesized low Truncated N-terminal
Asp7 Isoform 40 Reduced Reduced Altered fibril structure
Imaging Agents Targeting Beta-Amyloid

Thiophene Derivatives :

  • Binding Affinity : Ranges from 3.9 nM (fluoroethyl-substituted) to >1000 nM (weak binders) .
  • Specificity : Used in PET tracers for amyloid plaque imaging; may cross-react with tau aggregates .

Benzofuran Derivatives :

  • Application : Designed as beta-amyloid aggregation inhibitors (e.g., compound 7 in ) .

Table 2: Binding Affinities of Amyloid-Targeting Compounds

Compound Class Example Binding Affinity (nM) Specificity Notes
Thiophene derivatives Fluoroethyl-substituted 3.9 High for beta-amyloid
Benzofuran derivatives 5-Methyl-3-p-toluoyl Not reported Inhibits aggregation
Curcumin Natural polyphenol Not quantified Destabilizes fibrils
Beta-Amyloid Aggregation Inhibitors

Natural Compounds :

  • Curcumin : Inhibits fibril formation and destabilizes pre-existing fibrils .
  • Cannabinoids (e.g., THC): Reduces beta-amyloid-induced inflammation and promotes clearance .

Table 3: Efficacy of Aggregation Inhibitors

Compound Mechanism Effect Size/Notes
Benzofuran derivatives Blocks beta-sheet stacking IC50 values pending
Curcumin Antioxidant; disrupts fibrils Effective in vitro
THC Reduces inflammation Lowers beta-amyloid levels
Genetic and Therapeutic Insights
  • APP A673T Variant : Associated with a 30% reduction in plasma beta-amyloid levels, supporting the amyloid hypothesis .
  • Immunotherapy: Antibodies targeting Beta-Amyloid (1-42) show mixed results in clinical trials, highlighting fragment-specific challenges .

Preparation Methods

Monomerization and Solubilization

  • Hexafluoroisopropanol (HFIP) Treatment : Lyophilized peptide is dissolved in HFIP to disrupt pre-existing aggregates and β-sheet structures, effectively "resetting" the peptide to a monomeric state.
  • Aliquoting and Drying : The HFIP solution is aliquoted into microcentrifuge tubes and allowed to evaporate overnight under a fume hood, followed by drying in a SpeedVac to remove residual solvent.
  • Storage : The resulting peptide films are stored desiccated at −20°C until use.

Preparation of Stock Solutions

  • Peptide films are resuspended in dimethyl sulfoxide (DMSO) to create a 5 mM stock solution.
  • Sonication for 10 minutes ensures complete dissolution and homogeneity.

Controlled Assembly of Beta-Amyloid (4-40) into Defined Aggregation States

The biological activity and toxicity of Beta-Amyloid are highly dependent on its aggregation state. Preparation methods focus on generating unaggregated monomers, oligomers, or fibrils.

Aggregation State Preparation Method Key Conditions Notes
Unaggregated Dilution of DMSO stock into buffer/media Immediate use after dilution Minimal aggregation, monomeric state
Oligomers Dilution into cold phenol red-free Ham’s F-12 media Final peptide concentration ~100 μM, incubate at 4°C Produces soluble oligomeric species
Fibrils Dilution into acidic buffer (10 mM HCl) Incubate at 37°C for several days Formation of β-sheet rich fibrillar structures
"Plaques in a Dish" Fibril protocol with physiological salt (150 mM NaCl) Promotes plaque-like aggregation Mimics in vivo plaque morphology

Atomic force microscopy (AFM) is the preferred technique for characterizing these assemblies due to its ability to visualize heterogeneous morphologies at high resolution without chemical modification.

Fluorophore Labeling for Functional Studies

For tracking and functional assays, Beta-Amyloid (4-40) oligomers can be labeled with fluorophores such as Alexa Fluor® 488 without altering their structure or function.

  • Labeling is performed on monomerized peptide stocks prior to oligomer formation.
  • Structural integrity is confirmed by AFM, and functional equivalence is verified by cellular uptake assays.

Summary Table of Preparation Methods

Preparation Step Method/Technique Key Reagents/Equipment Outcome/Notes
Recombinant Expression Fusion protein in E. coli Ion-exchange chromatography, centrifugal filters High purity, scalable yield
Chemical Synthesis Solid-phase synthesis HFIP, DMSO, SpeedVac Monomerized peptide films
Monomerization HFIP treatment HFIP solvent, drying apparatus Removal of aggregates, monomeric state
Stock Preparation DMSO solubilization Sonicator Homogeneous peptide solution
Oligomer Formation Dilution in cold cell media Phenol red-free Ham’s F-12 Soluble oligomers
Fibril Formation Acidic buffer incubation 10 mM HCl, 37°C incubation β-sheet rich fibrils
Fluorophore Labeling Alexa Fluor® 488 conjugation Protein labeling kits, AFM Fluorescently labeled oligomers

Q & A

Q. How should researchers design experiments to assess Beta-Amyloid (4-40) aggregation kinetics?

Methodological Answer:

  • Use Thioflavin T (ThT) fluorescence assays to monitor fibril formation in real-time, ensuring controlled pH and temperature conditions.
  • Validate results with transmission electron microscopy (TEM) to visualize fibril morphology.
  • Include negative controls (e.g., scrambled peptides) to confirm specificity .
  • Optimize peptide concentration and incubation time to avoid non-physiological aggregation artifacts .

Q. What statistical methods are appropriate for pharmacokinetic modeling of Beta-Amyloid (4-40) turnover?

Methodological Answer:

  • Apply compartmental modeling to analyze production and clearance rates using longitudinal cohort data (e.g., ADNI datasets).
  • Use non-linear regression to fit parameters, such as half-life and synthesis rates, validated via bootstrapping for robustness .
  • Ensure alignment with SILK (stable isotope labeling kinetic) techniques for short-term kinetic data, addressing discrepancies between cross-sectional and longitudinal analyses .

Q. How can researchers formulate hypotheses about Beta-Amyloid (4-40)'s role in synaptic dysfunction?

Methodological Answer:

  • Structure hypotheses using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define study scope. Example: "Does Beta-Amyloid (4-40) exposure (Intervention) reduce dendritic spine density (Outcome) in hippocampal neurons (Population) compared to untreated controls (Comparison) over 72 hours (Time)?"
  • Ground hypotheses in prior literature on shorter fragments (e.g., Aβ42) while explicitly testing differences in Aβ(4-40)'s oligomerization behavior .

Advanced Research Questions

Q. How can conflicting data on Beta-Amyloid (4-40)'s neurotoxic vs. neuroprotective effects be resolved?

Methodological Answer:

  • Conduct dose-response studies to identify concentration thresholds for toxicity or protection.
  • Use single-molecule imaging to observe fragment behavior in live neurons, minimizing bulk assay averaging artifacts .
  • Compare results across multiple models (e.g., primary neurons, iPSC-derived cultures, transgenic mice) to isolate context-dependent effects .

Q. What strategies improve cross-validation between in vitro and in vivo Beta-Amyloid (4-40) findings?

Methodological Answer:

  • Standardize peptide preparation protocols (e.g., HPLC purification, endotoxin testing) to reduce batch variability.
  • Employ microdialysis in animal models to measure interstitial fluid Aβ(4-40) levels dynamically, correlating with behavioral outcomes .
  • Integrate multi-omics data (e.g., proteomics, metabolomics) to identify downstream pathways affected in both systems .

Q. What are key challenges in translating Beta-Amyloid (4-40)-targeted therapies to clinical trials?

Methodological Answer:

  • Address fragment-specific aggregation variability by optimizing drug candidates for Aβ(4-40)'s unique structural motifs (e.g., N-terminal truncation).
  • Use CSF biomarker panels (e.g., Aβ(4-40)/Aβ42 ratio) to stratify patient cohorts in trials, improving response signal detection .
  • Preclinically validate bispecific antibodies that enhance Aβ(4-40) clearance without disrupting physiological Aβ isoforms .

Methodological Frameworks

Q. How to ensure statistical rigor in studies measuring Beta-Amyloid (4-40) levels?

Methodological Answer:

  • Apply Bonferroni correction for multiple comparisons in cohort studies to reduce Type I errors.
  • Report coefficients of variation (CV) for assay reproducibility, aiming for <15% intra-assay CV .
  • Use power analysis during experimental design to determine minimum sample sizes for detecting effect sizes (e.g., 20% change in Aβ levels) .

Q. What criteria should guide selection of animal models for Beta-Amyloid (4-40) research?

Methodological Answer:

  • Prioritize models expressing humanized APP mutations (e.g., AppNL-F knock-in mice) to mimic Aβ(4-40) production in AD pathology.
  • Validate model relevance via cerebrospinal fluid (CSF) profiling to confirm Aβ(4-40) levels align with human AD cohorts .
  • Avoid over-reliance on transgenic overexpression models, which may distort physiological Aβ ratios .

Data Interpretation and Reporting

Q. How should researchers address variability in Beta-Amyloid (4-40) measurements across assays?

Methodological Answer:

  • Calibrate assays using synthetic Aβ(4-40) standards from multiple vendors to control for peptide purity differences.
  • Report antibody epitope specificity (e.g., mid-domain vs. C-terminal targets) to clarify detectability of oligomeric vs. monomeric forms .
  • Use interlaboratory ring trials to harmonize protocols and establish consensus reference ranges .

Q. What frameworks support ethical reporting of negative results in Beta-Amyloid (4-40) studies?

Methodological Answer:

  • Adhere to ARRIVE 2.0 guidelines for preclinical studies, detailing all experimental parameters to enable meta-analyses .
  • Publish negative findings in repositories like bioRxiv or Figshare to prevent publication bias, citing methodological rigor (e.g., power, controls) .

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